![molecular formula C15H11NO3 B11813107 Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯是一种杂环化合物,具有稠合的呋喃和吡啶环体系
准备方法
合成路线和反应条件
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯的合成通常涉及在特定条件下对适当的前体进行环化。一种常见的方法是将 4-苯基-2-呋喃甲酸与甲胺在脱水剂(如氧氯化磷)存在下反应。该反应在回流条件下进行,导致形成所需化合物。
工业生产方法
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高产率和纯度。此外,在工业环境中实施绿色化学原理(例如溶剂回收和废物最小化)至关重要。
化学反应分析
反应类型
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,导致形成相应的羧酸或酮。
还原: 使用氢气和钯催化剂的还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲核取代反应可以在吡啶环上发生,其中卤代衍生物可以使用卤化钠等试剂合成。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 氢气与钯碳催化剂。
取代: 在合适的溶剂(如二甲基甲酰胺)存在下使用卤化钠。
主要产品
氧化: 羧酸或酮。
还原: 醇或胺。
取代: 卤代衍生物。
科学研究应用
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的基础砌块。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性分子的潜力。
医学: 探索其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 用于开发先进材料,如有机半导体和发光二极管。
作用机制
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯的作用机制涉及其与特定分子靶标的相互作用。例如,在医药应用中,它可能抑制某些酶或与受体结合,从而调节生物通路。确切的机制取决于具体的应用和所涉及的分子靶标。
相似化合物的比较
类似化合物
吡唑并[4,3-b]吡啶-6-甲酸甲酯: 另一种具有类似结构特征但具有不同生物活性的杂环化合物。
吡啶-4-羧酸衍生物: 在各种化学和生物学应用中使用的具有吡啶环和羧酸基团的化合物。
独特性
4-苯基呋喃[3,2-c]吡啶-6-甲酸甲酯由于其稠合的呋喃和吡啶环体系而具有独特性,这赋予了其独特的化学和生物学特性
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
GOFUBRQTANEDNE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







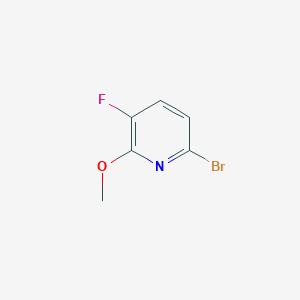
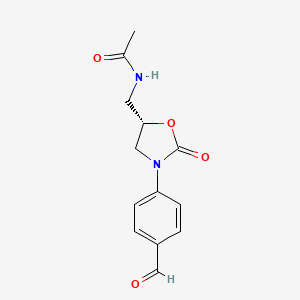
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

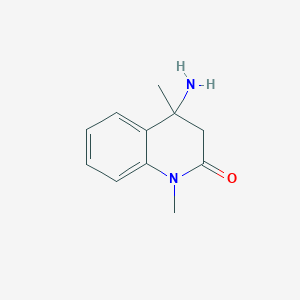
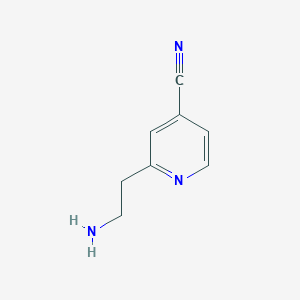
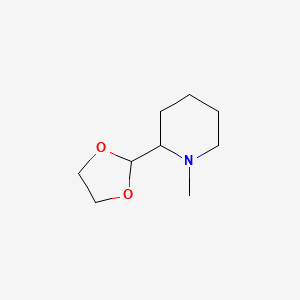
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

